
(6-Fluoro-5-methylpyridin-3-YL)methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Fluoro-5-methylpyridin-3-YL)methylamine, also known as FMPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPM belongs to the class of pyridine-based compounds, which have been found to exhibit various biological activities.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Analogues for Receptor Antagonists : A study by Hirokawa et al. (2000) outlines the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a derivative of (6-Fluoro-5-methylpyridin-3-YL)methylamine. This compound is part of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).
Role in TGF-β Receptor Kinase Inhibitors : Krishnaiah et al. (2015) synthesized a series of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)imidazoles, which inhibit TGF-β type I receptor kinase and p38α MAP kinase. This highlights its potential role in targeted therapies (Krishnaiah, Jin, Sheen, & Kim, 2015).
Use in Highly Selective Hydrogenation : Tanaka et al. (1999) reported the synthesis of (6-chloropyridin-3-yl)methylamine, a key intermediate in neo-nicotinoide insecticides, by selectively hydrogenating 2-chloro-5-cyanopyridine. This process demonstrates the chemical versatility and applications in agricultural chemistry (Tanaka, Nagasawa, Kasuga, Sakamura, Takuma, & Iwatani, 1999).
Biological and Pharmacological Applications
Pharmacokinetics and Anti-Fibrosis Potential : A study by Kim et al. (2008) on the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, which is structurally related to this compound, shows potential in suppressing renal and hepatic fibrosis and anti-metastatic effects on breast cancer models (Kim, Kim, Lee, Chang, Lee, Kim, & Sheen, 2008).
MAO-B Imaging in Vivo : Harada et al. (2022) synthesized (S)-(2-Methylpyrid-5-yl)-6-[(3-[18F]fluoro-2-hydroxy)propoxy]quinoline, a compound related to this compound, for imaging monoamine oxidase-B (MAO-B) in vivo. This has implications in neurological research, particularly in studying reactive astrogliosis (Harada, Shimizu, Du, Ishikawa, Iwata, Kudo, Yanai, Okamura, & Furumoto, 2022).
Cognition Enhancer Drug Candidate Synthesis : The study by Pesti et al. (2000) involves the synthesis of 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), a cognition enhancer drug candidate. This demonstrates the compound's role in developing therapeutics for cognitive disorders (Pesti, Huhn, Yin, Xing, Fortunak, & Earl, 2000).
Novel Chemical Scaffolding : A study by Manojkumar et al. (2013) reports the synthesis of 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine, indicating the chemical scaffolding capabilities of derivatives of this compound. Such compounds can be essential in designing new molecular structures for various applications (Manojkumar, Sreenivasa, Nadigar, & Harikrishna, 2013).
Propriétés
IUPAC Name |
(6-fluoro-5-methylpyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMFOLKLXDSSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

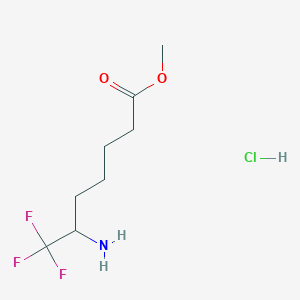
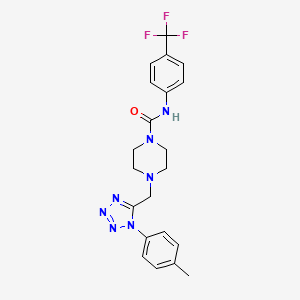


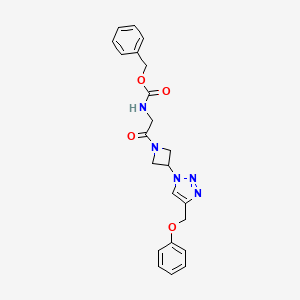
![Ethyl 4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2472598.png)

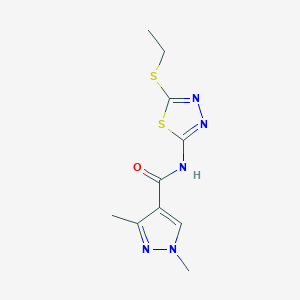

![ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate](/img/structure/B2472608.png)
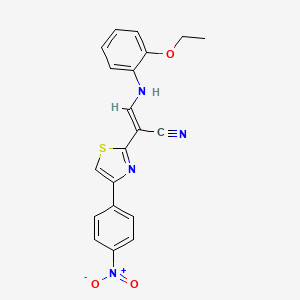
![2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-(2-methylallyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2472610.png)

![1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472612.png)